1-Methyl-1-phenylurea

Description

Contextualization within Urea (B33335) Chemistry and Derivatives

Urea and its derivatives represent a significant class of organic compounds characterized by a central carbonyl group bonded to two nitrogen atoms. ontosight.ai This core structure allows for a vast number of variations through the substitution of different functional groups onto the nitrogen atoms, leading to a wide array of molecules with diverse chemical properties and applications. rsc.org Phenylureas are a prominent subclass of these derivatives, where at least one of the nitrogen atoms is attached to a phenyl ring. nih.gov

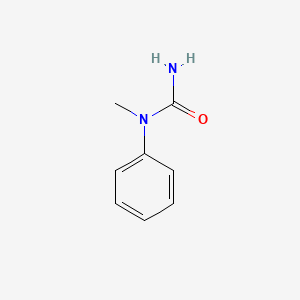

These compounds are of significant interest in medicinal chemistry, materials science, and agriculture due to the metabolic stability of the N-C(O)-N linkage and the numerous possible structural variations. rsc.org 1-Methyl-1-phenylurea, with the chemical formula C₈H₁₀N₂O, is a specific asymmetrical urea derivative. nih.gov In its structure, one nitrogen atom of the urea core is bonded to both a methyl group and a phenyl group, while the other nitrogen atom is bonded to two hydrogen atoms. This specific arrangement distinguishes it from its isomer, 1-Methyl-3-phenylurea, and influences its chemical reactivity and biological interactions. nih.govlookchem.com The ability of the urea group to participate in hydrogen bonding can affect the compound's solubility and its interactions with biological molecules. ontosight.ai

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 4559-87-9 fluorochem.co.uk |

| Molecular Formula | C₈H₁₀N₂O nih.gov |

| Molecular Weight | 150.18 g/mol fluorochem.co.uk |

| IUPAC Name | This compound fluorochem.co.uk |

| Hydrogen Bond Donors | 1 fluorochem.co.uk |

| Hydrogen Bond Acceptors | 1 fluorochem.co.uk |

| Canonical SMILES | CN(C(N)=O)c1ccccc1 fluorochem.co.uk |

This table is interactive. You can sort and filter the data.

Historical Overview of Academic Investigations on Phenylurea Compounds

Academic and industrial interest in phenylurea compounds surged in the mid-20th century, primarily driven by the discovery of their potent herbicidal properties. rsc.orgresearchgate.net The revelation that compounds like 3-(4-chlorophenyl)-1,1-dimethylurea (Monuron) possessed weed-killing capabilities led to extensive research and the development of a large family of unsymmetrical phenylurea derivatives for agricultural use. rsc.org Other derivatives such as Fenuron (B33495), Diuron, and Isoproturon became widely used chemicals that function by inhibiting photosynthesis in plants. rsc.orgresearchgate.net

Beyond their role in agriculture, research has explored the broader biological activities of phenylurea derivatives. These compounds have been investigated as plant growth regulators, with some demonstrating cytokinin-like activity, capable of influencing cell division and differentiation in plants. nih.govpengnuochemical.com Over the years, structure-activity relationship studies have been a key focus, aiming to understand how modifying the substituents on the phenylurea structure alters its biological function. nih.gov This foundational research has paved the way for the development of phenylureas for diverse applications, including investigations into their potential as pharmaceutical agents. pengnuochemical.comiglobaljournal.com The degradation of these compounds in the environment has also been a significant area of study, with research focusing on microbial processes that break down phenylurea herbicides in soil and water. oup.comnih.gov

Scope and Significance of Current Research on this compound

Current research on this compound is primarily centered on its application in synthetic chemistry, particularly for the development of potential therapeutic agents. It has been identified as an epoxy molecule used in the synthesis of pharmaceutical preparations. biosynth.com Notably, these preparations are being investigated for the treatment of autoimmune diseases and nervous system disorders. biosynth.com

The compound serves as a building block or chemical intermediate, where its specific structure is incorporated into larger, more complex molecules designed to interact with biological targets. lookchem.com While much of the broader research on phenylureas has focused on applications like herbicides or enzyme inhibitors, the specific focus on this compound appears more specialized towards its role in constructing molecules for pharmaceutical research. biosynth.combohrium.com The unique substitution pattern of a methyl and a phenyl group on the same nitrogen atom provides a distinct chemical scaffold for synthetic chemists to build upon.

Table 2: Summary of Research Focus for this compound

| Research Area | Description |

|---|---|

| Pharmaceutical Synthesis | Used as an epoxy molecule in the synthesis of pharmaceutical preparations. biosynth.com |

| Therapeutic Targets | Investigated for the development of treatments for autoimmune and nervous diseases. biosynth.com |

| Chemical Intermediate | Employed as a building block or starting material for creating more complex compounds. lookchem.com |

This table is interactive. You can sort and filter the data.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-1-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-10(8(9)11)7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKAADKSETAYKGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60879133 | |

| Record name | 1-METHYL-1-PHENYL UREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4559-87-9 | |

| Record name | N-Methyl-N-phenylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4559-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, 1-methyl-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004559879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-METHYL-1-PHENYL UREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 1 Phenylurea and Analogues

Direct Synthesis Approaches to 1-Methyl-1-phenylurea

Direct methods for forming the urea (B33335) linkage in this compound typically involve the reaction of a nitrogen-containing nucleophile with a carbonyl source. These approaches range from one-pot multi-reactant strategies to catalyzed and non-catalyzed reactions, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

One-pot synthesis represents a highly efficient strategy for constructing complex molecules like substituted ureas from simple precursors in a single reaction vessel, thereby minimizing waste and simplifying purification processes. researchgate.net Various methods have been developed that allow for the synthesis of urea derivatives from diverse starting materials such as primary alcohols, nitriles, or amines. researchgate.netthieme-connect.com

A notable one-pot method involves the direct transformation of primary alcohols into carbamoyl (B1232498) azides using a combination of iodobenzene (B50100) dichloride (PhICl₂) and sodium azide, which can then react with amines to form the desired urea. thieme-connect.com Another approach accomplishes the synthesis of N-monosubstituted ureas from nitriles through a one-pot sequence involving the formation of an amidoxime, a Tiemann rearrangement to a cyanamide, and subsequent acidic hydrolysis. researchgate.net Phosgene-free methods are particularly desirable due to the toxicity of phosgene (B1210022). thieme-connect.com Such methods often rely on the carbonylation of amines using carbon monoxide or carbon dioxide, although these can require transition-metal catalysts. thieme-connect.com

An efficient one-pot synthesis of N-substituted ureas, including this compound, has been achieved using urea as a safe carbonylation agent in the presence of a reusable iron(II) catalyst. rsc.org This method involves the reaction of urea with various amines in dioxane at elevated temperatures. rsc.org Similarly, chlorosulfonyl isocyanate can be used to react with amines, followed by in-situ hydrolysis to yield mono-substituted ureas in high purity and yield. asianpubs.org These one-pot strategies offer practical and convenient pathways to a wide array of urea derivatives. asianpubs.orgorganic-chemistry.org

Table 1: Examples of One-Pot Syntheses of Substituted Ureas

| Starting Material(s) | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| Primary Alcohols, Amines | Iodobenzene dichloride, Sodium azide | Substituted Ureas | thieme-connect.com |

| Nitriles | Hydroxylamine, Benzenesulfonyl chloride | N-Monosubstituted Ureas | researchgate.net |

| Amines | Chlorosulfonyl isocyanate | Mono-substituted Ureas | asianpubs.org |

| Amines, Urea | Iron(II) catalyst | N-Substituted Ureas | rsc.org |

| Amines | Potassium isocyanate, Water | N-Substituted Ureas | rsc.org |

Catalysis plays a pivotal role in the synthesis of ureas, often enabling reactions under milder conditions, improving yields, and enhancing selectivity. Both acid and base catalysts, as well as heterogeneous systems like zeolites, have been extensively studied.

A specific example is the synthesis of this compound using a Merrifield resin-anchored iron(II)-anthra complex, [FeII(Anthra-Merf)], as a heterogeneous catalyst. rsc.org In this process, urea is reacted with N-methylaniline in dioxane at 100 °C for 8 hours, yielding the target product. rsc.orgrsc.org The reusability of such polymer-supported catalysts makes them attractive for industrial applications. rsc.org

Acidic catalysts can facilitate urea synthesis through several mechanisms. In the reaction of amines with cyanic acid, general acid catalysis is observed, particularly with weakly basic amines. rsc.org The mechanism is believed to involve a zwitterionic intermediate, where the rate-limiting step is proton transfer, which is accelerated by the acid catalyst. rsc.orgrsc.org

However, the effect of acidic catalysts can be complex. In the synthesis of methyl N-phenyl carbamate (B1207046) (a related compound) from phenylurea and methanol (B129727), acidic catalysts like ZnCl₂ were found to decrease the yield of the main product, instead promoting the formation of by-products such as aniline (B41778) and methyl carbamate. psu.eduresearchgate.netepa.gov Similarly, in urea transesterification reactions, catalysts with excessively strong or numerous acid sites can exhibit lower reaction rates due to strong adsorption and potential poisoning of the active sites by the basic urea molecule. acs.org The effectiveness and outcome of acid catalysis are therefore highly dependent on the specific reaction, substrates, and catalyst properties. mdpi.com

Basic catalysts generally enhance the rate of urea synthesis by increasing the nucleophilicity of the amine reactant. In the reaction of phenylurea with methanol, basic compounds like MgO and ZnO were shown to significantly increase the yield of methyl N-phenyl carbamate. psu.eduresearchgate.net The study concluded that a catalyst with moderate basicity provided the best performance. psu.edu

The synthesis of phenylurea from aniline and cyanic acid also demonstrates general base catalysis. rsc.org The proposed mechanism involves a zwitterionic intermediate, and the base facilitates a rate-limiting proton transfer step. rsc.org The Brønsted plot for this reaction is nonlinear, which is consistent with this proposed mechanism. rsc.org The choice of a basic catalyst can be crucial for directing the reaction towards the desired urea product and away from potential side reactions. psu.edu

Zeolites, with their well-defined pore structures and acidic or basic properties, are effective catalysts for various organic transformations, including urea synthesis and related reactions. acs.orgresearchgate.net They can act as solid acid catalysts, promoting reactions at their active sites. acs.org For instance, zeolites have been shown to significantly accelerate the pyrolysis (thermolysis) of urea, shifting the decomposition process to lower temperatures. acs.orgresearchgate.net This is crucial in processes like urea-SCR (Selective Catalytic Reduction) for NOx abatement, where urea decomposition into ammonia (B1221849) and isocyanic acid is the first step. acs.org

In the synthesis of methyl N-phenyl carbamate from aniline, urea, and methanol, zeolite HY was identified as a highly effective catalyst. researchgate.netsciengine.com The acidic nature of the zeolite is believed to promote the reaction. researchgate.net Furthermore, the shape-selective properties of zeolites can influence product distribution. researchgate.netnih.gov For example, in the photocatalytic synthesis of urea from in-situ generated ammonia and CO₂, a zeolite-supported Fe-titanate catalyst showed increased yield, attributed to the high adsorption of reactants and the shape-selective environment of the zeolite pores. nih.gov

Table 2: Overview of Catalytic Systems in Urea Synthesis

| Catalyst Type | General Role | Example Reaction | Reference(s) |

|---|---|---|---|

| Acidic | Activates carbonyl source or assists in proton transfer steps. | Phenylurea synthesis from aniline and cyanic acid. | rsc.orgrsc.org |

| Basic | Enhances nucleophilicity of the amine. | Methyl N-phenyl carbamate from phenylurea and methanol. | psu.eduresearchgate.net |

| Iron(II) Complex | Facilitates carbonylation using urea as a carbonyl source. | Synthesis of this compound. | rsc.orgrsc.org |

| Zeolite | Provides acidic sites and a shape-selective environment. | Methyl N-phenyl carbamate from aniline, urea, and methanol. | researchgate.netsciengine.com |

While catalysis is often employed to improve reaction efficiency, several non-catalytic pathways for the synthesis of this compound and its analogues exist. The most traditional and direct method involves the reaction of an appropriate isocyanate with an amine. For instance, an analogue, 1-methyl-1-(4-pyridylmethyl)-3-phenylurea, is synthesized by simply stirring phenyl isocyanate with 4-(methylaminomethyl)pyridine in chloroform (B151607). prepchem.com This type of reaction is typically fast, high-yielding, and does not require a catalyst, although it relies on the availability of the corresponding isocyanate, which is often prepared from toxic phosgene. thieme-connect.com

To avoid phosgene and isocyanates, alternative non-catalytic methods have been developed. A simple, mild, and efficient catalyst-free method for synthesizing N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water. rsc.org This environmentally friendly approach produces a variety of ureas in good to excellent yields with high purity, often requiring only simple filtration. rsc.org

Furthermore, some reactions can proceed spontaneously under thermal conditions without a catalyst. The reaction between phenylurea and methanol to produce methyl N-phenyl carbamate, for example, was found to be a spontaneous reaction that occurs in the absence of a catalyst, though the yield is significantly enhanced by one. psu.eduresearchgate.net Direct alkylation of urea is another potential route, but it often requires harsh conditions and can suffer from competing O-alkylation and dialkylation reactions. rsc.org

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of urea derivatives. Studies on analogous compounds provide insight into the key parameters influencing the synthesis of this compound. For the synthesis of unsymmetrical arylureas, the choice of solvent and base has been shown to be crucial. researchgate.net

In the synthesis of 1-(4-methoxyphenyl)-3-phenylurea (B3336787) from 3-phenyl-1,4,2-dioxazol-5-one (B8146842) and p-anisidine, various solvents and alkaline salts were tested to find the optimal conditions. researchgate.net Methanol was identified as a suitable solvent. researchgate.net The use of carbonate and acetate (B1210297) salts like potassium carbonate, cesium carbonate, and sodium acetate resulted in nearly quantitative yields. researchgate.net Temperature and reaction time are also significant; reactions performed at elevated temperatures generally proceed faster, while room temperature reactions may require a longer duration to achieve high yields. researchgate.net

For palladium-catalyzed carboamination reactions to produce substituted imidazolidin-2-ones from N-allylurea substrates, optimization of the catalyst system and base is key. nih.gov Different palladium sources and ligands are screened to find the most effective combination. nih.gov Sodium tert-butoxide is a commonly used base in these transformations. nih.gov

Table 1: Effect of Base on the Synthesis of 1-(4-methoxyphenyl)-3-phenylurea

| Entry | Base | Solvent | Yield (%) |

|---|---|---|---|

| 1 | K₂CO₃ | Methanol | 98 |

| 2 | Cs₂CO₃ | Methanol | 99 |

| 3 | NaHCO₃ | Methanol | 65 |

| 4 | KOAc | Methanol | 99 |

| 5 | NaOAc | Methanol | 99 |

| 6 | K₃PO₄ | Methanol | 87 |

Data sourced from a study on the synthesis of unsymmetrical phenylurea derivatives. researchgate.net

Precursor Chemistry in this compound Formation

Phenylurea is a pivotal intermediate in the synthesis of this compound and its derivatives. A common and straightforward method to prepare phenylurea involves the reaction of aniline salts with urea in an aqueous solution. orgsyn.org For instance, boiling a solution of aniline hydrochloride with urea yields phenylurea. orgsyn.org This reaction is explained by the formation of an equilibrium mixture of urea and ammonium (B1175870) cyanate (B1221674), where the ammonium cyanate reacts with aniline hydrochloride to form the product. orgsyn.org

Once formed, phenylurea can be N-substituted in subsequent steps. For example, palladium-catalyzed C-N cross-coupling reactions can be used to arylate phenylurea, demonstrating its utility as a building block for more complex unsymmetrical ureas. nih.gov A three-step pathway to synthesize N-phenyl-N'-(substituted)-phenoxy acetyl ureas begins with the synthesis of phenylurea, which is then reacted with chloroacetyl chloride to form an intermediate that is further treated with various substituted phenols. iglobaljournal.com

The synthesis of methyl N-phenyl carbamate from aniline and urea also proceeds through a phenylurea intermediate, which is then alcoholyzed by methanol. sciengine.comacs.org This highlights phenylurea's role as a central precursor in reactions leading to various substituted single-nitrogen phenyl compounds.

The one-pot synthesis from aniline, urea, and methanol is a well-studied route, primarily for the production of Methyl N-phenyl carbamate (MPC). acs.orgresearchgate.netresearchgate.net In this reaction system, aniline and urea first react to form phenylurea. sciengine.comacs.org Subsequently, a competitive side reaction between phenylurea and methanol occurs to produce aniline and methyl carbamate. sciengine.com The main reaction path, however, involves the alcoholysis of the phenylurea intermediate by methanol to yield MPC. sciengine.comacs.org

The choice of catalyst significantly impacts the efficiency and product distribution of this reaction. While the reaction can proceed without a catalyst, the conversion of aniline is typically low. researchgate.net Various catalysts have been investigated to enhance the reaction, with modified zeolites showing particular promise. researchgate.net For example, a KNO₃-modified HY zeolite catalyst demonstrated high aniline conversion (93.1%) and MPC selectivity (82.6%) under optimal conditions. researchgate.net Side products such as N-methylaniline (NMA) and diphenylurea (DPU) can also be formed. researchgate.net

Table 2: Effect of Different Catalysts on the Synthesis of MPC from Aniline, Urea, and Methanol

| Catalyst | Aniline Conversion (%) | MPC Selectivity (%) | NMA Selectivity (%) | DPU Selectivity (%) | MPC Yield (%) |

|---|---|---|---|---|---|

| None | 50.5 | 72.5 | 18.4 | 9.1 | 36.6 |

| ZnCl₂ | 86.2 | 66.7 | 17.4 | 15.9 | 57.5 |

| Zn(OAc)₂ | 86.3 | 66.6 | 18.4 | 15.0 | 57.4 |

| PbO | 87.3 | 60.2 | 17.4 | 22.4 | 52.6 |

| HY (5.0) | 85.5 | 70.5 | 16.2 | 13.3 | 60.3 |

Reaction conditions: molar ratio of aniline:urea:methanol = 1:5:15; reaction time, 5 h; reaction temperature, 453 K. researchgate.net

In the presence of a γ-Al₂O₃ catalyst, the reaction path can shift from proceeding through the phenylurea intermediate to a methyl carbamate intermediate. acs.orgresearchgate.net

Synthetic Routes to Substituted this compound Derivatives

A variety of synthetic methods have been developed to produce substituted this compound derivatives, which are valuable in pharmaceuticals and agrochemicals. tandfonline.com

One effective method involves the palladium-catalyzed carboamination of N-allylureas with aryl bromides. This allows for the synthesis of 4-substituted imidazolidin-2-ones. nih.gov The reaction tolerates a range of functional groups on the aryl bromide, including nitriles, esters, and trifluoromethyl groups, as well as ortho-substituents and heteroaromatic systems. nih.gov

Another versatile, phosgene-free method uses 3-substituted dioxazolones as isocyanate surrogates. tandfonline.com These precursors react with various amines in the presence of a mild base like sodium acetate in methanol to form unsymmetrical arylurea derivatives. researchgate.nettandfonline.com This approach has been used to synthesize a broad scope of over 55 phenylurea derivatives, including mono-, di-, and tri-substituted versions with aryl, alkyl, and heteroaryl groups, in moderate to excellent yields. tandfonline.com The method shows good chemoselectivity, avoiding the formation of unwanted symmetrical urea byproducts. tandfonline.com

Furthermore, multi-step syntheses can be employed to build complexity. For instance, a series of novel phenylurea derivatives containing a 2-benzoylindan-1-one moiety were synthesized by reacting phenylurea-substituted acetophenones with phthalaldehyde. cumhuriyet.edu.tr Similarly, N-phenyl-N'-(substituted)-phenoxy acetyl ureas are prepared via a three-step sequence starting from phenylurea. iglobaljournal.com

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(4-methoxyphenyl)-3-phenylurea |

| 1-Allyl-1-methyl-3-phenylurea |

| 1-hydroxyl-3-phenylurea |

| 1-methyl-1-methoxyl-3-phenylurea |

| 3-phenyl-1,4,2-dioxazol-5-one |

| Aniline |

| Aniline hydrochloride |

| Benzylurea |

| Carbonyl diimidazole |

| Cesium carbonate |

| Chloroacetyl chloride |

| Diphenylurea (Carbanilide) |

| Ethyl isocyanate |

| HY zeolite |

| Methanol |

| Methyl N-phenyl carbamate (MPC) |

| N-allylallylamine |

| N-chloroacetyl phenylurea |

| N-methylaniline (NMA) |

| p-anisidine |

| Phosgene |

| Phenyl isocyanate |

| Phenylurea |

| Phthalaldehyde |

| Potassium carbonate |

| Potassium cyanate |

| Sodium acetate |

| Sodium tert-butoxide |

| Urea |

| Zinc chloride |

| Zinc acetate |

Reaction Mechanisms and Chemical Reactivity of 1 Methyl 1 Phenylurea

Mechanistic Studies of 1-Methyl-1-phenylurea Synthesis

The synthesis of this compound can be approached through various chemical pathways, often involving the reaction of an amine with an isocyanate or a related precursor. The elucidation of the precise mechanisms, including the identification of transient intermediates and the influence of catalysts, is crucial for optimizing reaction conditions and yields.

Elucidation of Reaction Intermediates

The synthesis of phenylureas, including N-methylated derivatives, often proceeds through the formation of key reactive intermediates. In the reaction of aniline (B41778) with urea (B33335) to form phenylurea, an equilibrium mixture of urea and ammonium (B1175870) cyanate (B1221674) is believed to form. The ammonium cyanate then reacts with aniline hydrochloride. orgsyn.org A significant intermediate in some phenylurea syntheses is phenyl isocyanate. orgsyn.org This intermediate can be generated in situ from the corresponding amine and phosgene (B1210022) or a phosgene substitute like triphosgene. rsc.orgmdpi.com The subsequent reaction of the isocyanate with an amine leads to the formation of the urea linkage.

In non-phosgene routes, such as the reaction of phenylurea with methanol (B129727), phenyl isocyanate is also proposed as a decomposition product and intermediate. psu.edu Another important class of intermediates are carbamates. For instance, the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea can proceed through a phenyl carbamate (B1207046) intermediate, which then undergoes nucleophilic acyl substitution. mdpi.com In the one-pot synthesis of methyl N-phenyl carbamate from aniline, urea, and methanol, several potential intermediates have been identified, including dimethyl carbonate, methyl carbamate, 1-phenyl biuret, and diphenylurea, with the phenylurea intermediate being significant in the absence of a catalyst. acs.org

For the synthesis of N-substituted ureas via amine-urea transamidation, the decomposition of urea into an isocyanic acid or a carbamate intermediate is considered the rate-limiting step. nih.gov In the nitrosation of phenylurea, an initial O-nitroso compound is formed rapidly, which then rearranges to the N-nitroso derivative. rsc.org

Proposed Catalytic and Non-Catalytic Pathways

The synthesis of this compound and related compounds can be achieved through both catalytic and non-catalytic methods.

Non-Catalytic Pathways: A straightforward, non-catalytic method for synthesizing N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water, which can produce a variety of ureas in good yields without the need for an organic co-solvent or catalyst. rsc.org The reaction between phenylurea and methanol to produce methyl N-phenyl carbamate can also occur spontaneously without a catalyst. psu.eduresearchgate.net Similarly, the reaction of an amine with an isocyanate, often generated in situ, is a common non-catalytic route. rsc.orgmdpi.com For example, methylamine (B109427) can be reacted with 4-trifluoromethyphenyl isocyanate in THF to yield 1-methyl-3-(4-(trifluoromethyl)phenyl)urea. tandfonline.com

Catalytic Pathways: Various catalysts can be employed to enhance the efficiency and selectivity of urea synthesis. In the synthesis of methyl N-phenyl carbamate from aniline, urea, and methanol, γ-Al2O3 has been shown to alter the reaction path, favoring a methyl carbamate intermediate over a phenylurea intermediate. acs.org Lewis acid catalysts have also been noted for their high catalytic activity in similar reactions. researchgate.net

Palladium-based catalysts are effective in several synthetic routes. For instance, Pd/C can catalyze the N-methylation of urea derivatives using methanol as both a hydrogen and a carbon source. chemrxiv.org The Catellani reaction, which utilizes a palladium catalyst in conjunction with a norbornene co-catalyst, allows for the ortho-C–H methylation of aryl halides, providing a route to methylated aromatic compounds that could be precursors to specific phenylureas. rsc.org

Furthermore, basic catalysts like MgO, ZnO, and ZrO2 have been found to significantly increase the yield of methyl N-phenyl carbamate from the reaction of phenylurea and methanol. psu.edu In contrast, acidic catalysts in the same reaction tend to promote the formation of aniline and methyl carbamate. psu.edu

Degradation and Decomposition Kinetics of 1-Methyl-1-nitroso-3-phenylurea (B1198639) Derivatives

The study of the decomposition of 1-methyl-1-nitroso-3-phenylurea and its derivatives provides insight into their stability and reactivity under various conditions.

Kinetic Analysis of 1-Methyl-1-nitroso-3-phenylurea Decomposition

The decomposition of 3-substituted-phenyl-1-nitroso-1-methylureas has been studied, revealing that the reaction follows first-order kinetics with respect to the concentration of the nitroso compound when the pH is held constant. tandfonline.com It was observed that the rate of decomposition is influenced by the electronic properties of the substituent on the phenyl ring, with electron-withdrawing groups leading to a faster decomposition rate. tandfonline.com

Influence of pH and Temperature on Decomposition Rates

The decomposition rate of 1-methyl-1-nitroso-3-phenylurea derivatives is dependent on both pH and temperature. tandfonline.com The rate of decomposition was studied under specific pH conditions and at various temperatures to understand these dependencies. tandfonline.com The temperature dependence of the decomposition rate allows for the determination of the activation parameters for the reaction. tandfonline.com

Activation Parameters: Enthalpy and Entropy of Activation

From the temperature dependence of the decomposition rate of 3-substituted-phenyl-1-nitroso-1-methylureas, the apparent enthalpy (ΔH‡) and entropy of activation (ΔS‡) have been determined. tandfonline.com Interestingly, the sequence of the decomposition rates for a series of these compounds was found to be largely governed by the variation in the entropy of activation rather than the enthalpy of activation. tandfonline.com This suggests that the organization of the transition state plays a more significant role in determining the reaction rate than the energy barrier of the reaction itself. tandfonline.com

Substituent Effects on Reaction Rates

The rate of chemical reactions involving this compound can be significantly influenced by the presence of various substituents on the phenyl ring. These effects are primarily electronic in nature, altering the electron density at the reaction center and thereby affecting the stability of intermediates and transition states. libretexts.orglumenlearning.com Groups that withdraw electron density from the aromatic ring are generally termed deactivating groups, and they tend to slow down reactions where the ring acts as a nucleophile. lumenlearning.com Conversely, electron-donating groups are known as activating groups, which increase the electron density of the ring and accelerate such reactions. libretexts.orglumenlearning.com

In the context of urea derivatives, the nature of the substituent on the phenyl group plays a critical role in determining reactivity. For instance, in the decomposition of 3-substituted-phenyl-1-nitroso-1-methylureas, a study found that the more electron-withdrawing the ring substituent is, the greater the rate of decomposition. tandfonline.com This suggests that stabilization of a negative charge in the transition state is a key factor.

The acid-catalyzed hydrolysis of substituted phenylureas provides a clear example of these electronic effects. rsc.org A study on the hydrolysis of various phenylureas in aqueous sulfuric acid demonstrated that the reaction mechanism and rate are highly dependent on the substituent. rsc.org For many substituted phenylureas, Hammett ρ constants, which quantify the effect of substituents on reaction rates, were determined, supporting a mechanism involving water as a proton transfer agent. rsc.org In strongly acidic conditions (>70% w/w H₂SO₄), phenylureas with electron-donating substituents were observed to undergo sulfonation rather than hydrolysis. rsc.org

Interestingly, the effect of substituents can be context-dependent. While electron-withdrawing groups often accelerate hydrolysis, studies on the synthesis of N-substituted ureas from anilines showed that electron-donating groups on the aniline led to higher reaction rates and better yields. rsc.org In another example concerning excited-state intermolecular proton transfer (ESPT) in anthracene-urea derivatives, an electron-withdrawing trifluoromethyl group (-CF3) on the phenyl ring resulted in a slower ESPT reaction, whereas an electron-donating methoxy (B1213986) group (-OCH3) led to a faster reaction. researchgate.net This was attributed to the substituents' influence on the charge transfer character of the excited state. researchgate.net

The general principles of substituent effects on reactivity can be summarized by their influence on the electrophilicity of the reaction site. sci-hub.selibretexts.org Electron-withdrawing groups increase the partial positive charge on an adjacent carbonyl carbon, making it more susceptible to nucleophilic attack, thus increasing the reaction rate. libretexts.org Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, slowing the reaction. libretexts.org

Table 1: Effect of Substituents on the Rate of Nitration in Benzene (B151609) Derivatives (Relative to Benzene)

| Substituent (R in C₆H₅R) | Relative Rate | Activating/Deactivating |

| -OH | 1,000 | Activating |

| -CH₃ | 25 | Activating |

| -H | 1 | Reference |

| -Cl | 0.033 | Deactivating |

| -NO₂ | 6 x 10⁻⁸ | Deactivating |

This table illustrates the general principle of how different functional groups affect the rate of electrophilic aromatic substitution, a concept applicable to the phenyl group in this compound. Data sourced from kinetic studies of nitration. lumenlearning.com

Fundamental Chemical Interactions

Hydrogen Bonding Characteristics in Urea Structures

The urea functional group is a key structural motif that endows molecules like this compound with the ability to form hydrogen bonds. lookchem.com This capability is fundamental to its chemical behavior, influencing properties such as solubility and its interactions with other molecules. lookchem.comontosight.ai The urea moiety contains both hydrogen bond donors (the N-H protons) and hydrogen bond acceptors (the carbonyl oxygen). nih.gov

In the solid state, phenylurea compounds often form intermolecular hydrogen bonds that link adjacent molecules. researchgate.net For example, crystal structure analysis has revealed N—H⋯O hydrogen bonds that create inversion dimers, which then assemble into chains. researchgate.net The ability to form these specific hydrogen bond networks is crucial in various applications, such as the design of optical sensors for phenylurea pesticides, where the interaction between the urea's N-H group and a carboxylate dye is the basis for detection. researchgate.net

Furthermore, intramolecular hydrogen bonding can occur in certain substituted ureas, significantly influencing their conformational preferences. In a study of 1-methoxy-1-methyl-3-phenylurea, a molecule structurally related to this compound, NMR evidence confirmed the presence of an intramolecular hydrogen bond between the methoxy oxygen and the amide proton. researchgate.net This interaction stabilizes an "anti" conformation, which was found to be more stable than the corresponding "syn" structure by at least 9 kcal/mol according to density functional theory (DFT) calculations. researchgate.net The presence of specific substituents can also promote the formation of hydrogen bonds; for instance, halogen atoms at the ortho position of the N-aryl group can encourage the formation of intermolecular hydrogen bonds. nih.gov

Table 2: Hydrogen Bonding Properties of a Substituted Phenylurea

| Property | Value |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

Data for 3-(4-Fluorophenyl)-1-methyl-1-phenylurea, a derivative of this compound, as computed by Cactvs 3.4.8.18. nih.gov The values represent the number of N-H or O-H bonds and the number of nitrogen or oxygen atoms, respectively, available for hydrogen bonding.

Carbonyl Group Reactivity and Electronic Structure

The carbonyl group (C=O) is the central functional group in this compound, and its properties are directly tied to its electronic structure. libretexts.org The carbon-oxygen double bond is highly polarized due to the greater electronegativity of the oxygen atom. libretexts.org This polarization results in a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen atom, making the carbon atom an electrophilic center prone to nucleophilic attack. libretexts.orgox.ac.uk

The reactivity of the carbonyl group in ureas is significantly moderated by resonance. The lone pair of electrons on the adjacent nitrogen atoms can be delocalized into the carbonyl group, creating a resonance structure that places a negative charge on the oxygen and a positive charge on the nitrogen. This resonance stabilization is a key feature of amides and ureas. libretexts.org Consequently, the electrophilicity of the carbonyl carbon is reduced, making ureas and amides generally less reactive towards nucleophiles than other carbonyl compounds like ketones and aldehydes. wikipedia.org The qualitative order of electrophilicity is typically RCHO (aldehydes) > R₂CO (ketones) > RCO₂R' (esters) > RCONH₂ (amides). wikipedia.org

The electronic environment around the carbonyl group can be further modified by substituents. wikipedia.org Electron-withdrawing groups attached to the nitrogen or the phenyl ring can decrease the electron-donating effect of the nitrogen atoms, thereby increasing the partial positive charge on the carbonyl carbon and enhancing its reactivity. libretexts.org Conversely, electron-donating groups increase the electron density, making the carbonyl carbon less electrophilic and less reactive. libretexts.org The reactivity of the carbonyl group is also influenced by steric factors; bulky groups near the carbonyl carbon can hinder the approach of nucleophiles, slowing down the reaction rate. libretexts.org

Spectroscopically, the carbonyl group has a characteristic strong absorption in infrared (IR) spectroscopy, known as the "carbonyl stretch," which appears between approximately 1600–1900 cm⁻¹. wikipedia.org

Computational and Spectroscopic Investigations

Quantum Chemical Calculations for Molecular Structure and Vibrational Analysis

Quantum chemical calculations serve as a powerful method to predict molecular structure and interpret vibrational spectra. unipd.it These theoretical approaches are instrumental in complementing experimental findings, providing a detailed understanding of the conformational and vibrational characteristics of molecules like 1-Methyl-1-phenylurea.

Density Functional Theory (DFT) has become a primary method for the computational study of phenylurea derivatives due to its favorable balance of accuracy and computational efficiency. researchgate.netkenkyugroup.org The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for these types of analyses. researchgate.netnih.gov DFT calculations are used to optimize the molecular geometry, determining the most stable conformation by finding the minimum energy state on the potential energy surface. tandfonline.combohrium.com For phenylurea compounds, DFT has been successfully used to investigate structural stability and internal rotations. nih.gov These calculations provide a foundational understanding of the molecule's three-dimensional structure, which is essential for analyzing its spectroscopic and electronic properties. researchgate.net

The Hartree-Fock (HF) method is a fundamental ab initio quantum chemistry approach that provides a starting point for more complex calculations. psu.edu While HF systematically tends to overestimate vibrational frequencies due to the neglect of electron correlation, it is valuable for providing a baseline theoretical framework. psu.edu In studies of phenylurea and related molecules, HF calculations have been used alongside DFT methods to compare and validate results. researchgate.netresearchgate.net The discrepancies between HF and experimental results highlight the importance of including electron correlation, which is a key feature of post-HF methods and DFT. psu.edu

The choice of basis set is a critical parameter in both DFT and HF calculations, as it defines the set of functions used to build the molecular orbitals. Pople-style basis sets, such as 6-311G(d,p) or the more extensive 6-311++G(d,p), are commonly used for phenylurea compounds. researchgate.netnih.gov These basis sets include polarization (d,p) and diffuse (++) functions, which are important for accurately describing the electronic distribution, particularly in molecules with heteroatoms and potential for hydrogen bonding.

A known systematic error in theoretical calculations is the overestimation of harmonic vibrational frequencies compared to experimental anharmonic frequencies. psu.edu To correct for this, calculated wavenumbers are often uniformly scaled using specific scaling factors. psu.edu These factors are derived empirically by comparing theoretical and experimental data for a range of molecules and depend on the level of theory and basis set used. psu.edu For B3LYP/6-311G(d,p) calculations, for example, a scaling factor around 0.96 is often applied.

Theoretical vibrational analysis allows for the prediction of infrared (IR) and Raman wavenumbers, which can be directly compared to experimental spectra. researchgate.net The calculated frequencies are assigned to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of the functional groups. orientjchem.org For this compound, key vibrational modes include the C=O stretching, N-H stretching and bending, C-N stretching, and various vibrations of the phenyl ring. researchgate.netorientjchem.org The table below presents a representative set of predicted vibrational wavenumbers for this compound, based on DFT calculations performed on analogous phenylurea compounds.

Table 1: Representative Predicted Vibrational Wavenumbers for this compound (DFT/B3LYP)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | ~3475 | Stretching of the secondary amine N-H bond. orientjchem.org |

| C-H Stretch (Aromatic) | ~3150 - 3040 | Stretching of C-H bonds in the phenyl ring. orientjchem.org |

| C-H Stretch (Methyl) | ~2950 | Stretching of C-H bonds in the methyl group. |

| C=O Stretch | ~1667 | Stretching of the carbonyl group, a strong band in IR. orientjchem.org |

| N-H Bend | ~1618 | In-plane bending (scissoring) of the N-H bond. orientjchem.org |

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. wuxibiology.com Analysis of the frontier molecular orbitals provides crucial information about the molecule's electronic behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wuxibiology.com The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's chemical stability and reactivity. kenkyugroup.orgresearchgate.net A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For phenylurea derivatives, the HOMO is typically localized over the phenyl ring and the adjacent nitrogen atom, while the LUMO is often centered on the carbonyl group and the phenyl ring. rsc.org Quantum chemical calculations can predict the energies of these orbitals and their spatial distribution. researchgate.netdntb.gov.ua

Table 2: Representative Calculated Frontier Orbital Energies for a Phenylurea Derivative

| Parameter | Energy (eV) | Significance |

|---|---|---|

| E(HOMO) | ~ -6.10 | Indicates electron-donating ability. researchgate.netresearchgate.net |

| E(LUMO) | ~ -1.40 | Indicates electron-accepting ability. researchgate.netresearchgate.net |

Chemical Hardness and Softness Characterization

The concepts of chemical hardness (η) and softness (σ) are central to understanding a molecule's stability and reactivity. orientjchem.orgkenkyugroup.org These properties are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals (HOMO-LUMO gap) is a key indicator: a large gap signifies a "hard" molecule, which is more stable and less polarizable, while a small gap indicates a "soft" molecule, which is more reactive. orientjchem.orgkenkyugroup.org

The absolute hardness and softness are formally defined as:

Pearson's Absolute Hardness (η) ≈ (ELUMO – EHOMO) / 2 libretexts.org

Absolute Softness (σ) = 1 / η osti.gov

For the parent compound phenylurea, DFT calculations determined the HOMO and LUMO energies to be -8.393 eV and -4.542 eV, respectively. orientjchem.org This results in a calculated hardness value (η) of 1.926 eV, classifying phenylurea as a hard molecule, indicating significant stability. orientjchem.org In a study of fenuron (B33495) (1,1-dimethyl-3-phenylurea), a related herbicide, the HOMO-LUMO energy gap and calculated hardness suggested a low softness value for the compound. ebi.ac.uk

Computational studies on other phenylurea derivatives used as corrosion inhibitors also highlight the importance of these parameters. kenkyugroup.org For instance, one inhibitor, HU2, exhibited a lower hardness value (0.086 a.u.) and consequently higher softness (11.607 a.u.) compared to a similar compound, HU1 (η = 0.091 a.u., σ = 11.008 a.u.). kenkyugroup.org This higher softness was correlated with greater reactivity and better performance as a corrosion inhibitor. kenkyugroup.org

Table 1: Calculated Quantum Chemical Properties of Phenylurea and Derivatives Use the interactive controls to view data for different compounds.

| Compound | Method | E HOMO (eV) | E LUMO (eV) | Energy Gap (eV) | Hardness (η) (eV) | Reference |

| Phenylurea | DFT | -8.393 | -4.542 | 3.851 | 1.926 | orientjchem.org |

| HU1¹ | DFT | - | - | 4.95 | - | kenkyugroup.org |

| HU2² | DFT | - | - | 4.70 | - | kenkyugroup.org |

¹[(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-phenyl-methyl]-urea ²[(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-(4-methoxy-phenyl)-methyl]-urea

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling of Phenylurea Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. neovarsity.org For the phenylurea class of compounds, QSAR and its three-dimensional extension (3D-QSAR) have been extensively applied to understand and predict their efficacy as herbicides, antimalarials, and other biologically active agents. nih.govnih.gov These models build a mathematical bridge between molecular features (descriptors) and activity, guiding the design of new, more potent molecules. neovarsity.org

3D-QSAR, in particular, considers the molecule's three-dimensional shape and the steric and electrostatic fields it generates. neovarsity.org This provides a more detailed picture than traditional 2D-QSAR, which relies on descriptors like hydrophobicity (logP) and atom counts. neovarsity.org By aligning a series of active molecules and analyzing their common and differing properties, 3D-QSAR can generate contour maps that visualize regions where certain properties (e.g., bulkiness, positive or negative charge) are favorable or unfavorable for biological activity. neovarsity.org

Predictive Models for Biological Activity

Various QSAR models have been successfully developed for phenylurea compounds, demonstrating high predictive power.

In a study of 12 phenylurea herbicides, both 2D-QSAR and Hologram QSAR (HQSAR) models were constructed to understand their interaction with antibodies in an immunoassay. nih.gov The models showed strong predictive capabilities, with cross-validation q² values of 0.820 for the 2D-QSAR model and 0.752 for the HQSAR model. nih.gov

For a set of 36 phenylurea herbicides, QSAR models were developed to predict their hazardous concentration to aquatic species (HC₅). acs.org Both Multiple Linear Regression (MLR) and Random Forest (RF) methods produced models that met international standards, with the RF model showing superior predictive performance (R² = 0.90) compared to the MLR model (R² = 0.86). acs.org

In the context of antimalarial drug discovery, QSAR analysis was performed on a series of phenylurea-substituted 2,4-diamino-pyrimidines. nih.gov A Partial Least Squares (PLS) model was built that successfully linked molecular descriptors to the antimalarial activity against Plasmodium falciparum. nih.gov

Table 2: Performance of Predictive QSAR Models for Phenylurea Compounds Use the interactive controls to sort the data by different parameters.

| Compound Class | Activity Predicted | Model Type | Key Metric | Value | Reference |

| Phenylurea Herbicides | Antibody Recognition (icELISA) | 2D-QSAR | q² | 0.820 | nih.gov |

| Phenylurea Herbicides | Antibody Recognition (icELISA) | HQSAR | q² | 0.752 | nih.gov |

| Phenylurea Herbicides | Aquatic Ecotoxicity (HC₅) | MLR | R² | 0.86 | acs.org |

| Phenylurea Herbicides | Aquatic Ecotoxicity (HC₅) | RF | R² | 0.90 | acs.org |

| Phenylurea Antimalarials | Anti-malarial Activity (Pf 3D7) | PLS | - | - | nih.gov |

Insights into Molecular Interactions and Recognition

Beyond prediction, QSAR models provide crucial insights into the molecular properties that govern biological activity.

For the phenylurea herbicides studied in the immunoassay, the models revealed that hydrophobicity (logP) was the most significant factor influencing antibody recognition, having a quadratic correlation. nih.gov Additionally, the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) was identified as another important determinant of the antigen-antibody interaction. nih.gov This indicates that both the compound's partitioning behavior and its electronic properties are critical for recognition. nih.gov

In the development of antimalarial phenylurea derivatives, the QSAR analysis pointed to lipophilicity as a key driver for improved activity. nih.gov The analysis of the PLS model's descriptors showed that properties like the calculated logP and logD had a significant, positive contribution to the antimalarial effect. nih.gov Docking studies further suggested that the urea (B33335) groups could form important hydrogen bond interactions with acidic residues (like Glu154 or Glu151) in the ATP binding site of the target protein kinase. nih.gov

These findings demonstrate that QSAR and 3D-QSAR are powerful tools for rational drug and herbicide design, providing a clear understanding of the structure-activity landscape and guiding the synthesis of more effective compounds.

Research on Derivatives and Structure Activity Relationships Sar

Design and Synthesis of Substituted 1-Methyl-1-phenylurea Derivatives

The synthesis of substituted this compound derivatives often begins with a core scaffold that is then elaborated through various chemical reactions. A common synthetic strategy involves the reaction of an appropriately substituted aniline (B41778) with an isocyanate. tandfonline.com For instance, substituted phenyl-methyl-nitrosoureas can be synthesized from corresponding substituted anilines. tandfonline.com This process typically involves converting the aniline to an isocyanate by reacting it with phosgene (B1210022) or a phosgene equivalent, followed by a reaction with methylamine (B109427) to form the methylurea, and subsequent nitrosation. tandfonline.com

Another versatile method for creating a library of derivatives is to start with a core phenylurea structure and introduce diversity through subsequent reactions. For example, a series of N-phenyl-N'-(substituted)-phenoxy acetyl ureas were synthesized in a three-step process. iglobaljournal.com This involved first synthesizing phenylurea, then reacting it with chloroacetyl chloride, and finally treating the resulting compound with various substituted phenols. iglobaljournal.com Similarly, unsymmetrically N,N'-substituted phenylurea derivatives have been prepared using an in situ generated isocyanate from a dioxazolone precursor, offering a phosgene- and metal-free synthetic route. researchgate.net

The design of these derivatives is often guided by a lead compound identified through screening. For example, 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea was identified as a hit for the neuropeptide Y5 (NPY5) receptor. acs.orgacs.orgnih.gov This lead compound was then systematically modified at the stereochemistry, the phenylethyl segment, the urea (B33335) portion, and the 4-phenoxyphenyl group to create over 40 analogues to explore the structure-activity relationship. acs.orgacs.orgnih.gov

The following table provides examples of synthetic approaches for generating this compound derivatives:

| Derivative Class | Synthetic Approach | Key Reactants |

| Substituted phenyl-methyl-nitrosoureas | Multi-step synthesis from anilines | Substituted anilines, phosgene, methylamine, sodium nitrite |

| N-phenyl-N'-(substituted)-phenoxy acetyl ureas | Three-step pathway from phenylurea | Phenylurea, chloroacetyl chloride, substituted phenols |

| Unsymmetrically N,N'-substituted phenylureas | In situ isocyanate generation | 3-(4-chloro-3-(trifluoromethyl) 1,4,2-dioxazol-5-one, amines |

| NPY5 Receptor Antagonists | Lead optimization | 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea, various modifying reagents |

Exploration of Structure-Activity Relationships in Phenylurea Analogues

The biological activity of phenylurea derivatives is highly dependent on the nature and position of substituents on the phenyl ring and the urea moiety. Structure-activity relationship (SAR) studies aim to decipher these dependencies to design more potent and selective compounds.

Systematic modifications of the this compound scaffold have revealed key structural features that govern biological activity. For instance, in the development of neuropeptide Y5 (NPY5) receptor antagonists, modifications to a lead compound, 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea, demonstrated that changes in the phenylethyl segment, the urea portion, and the 4-phenoxyphenyl group significantly impacted potency. acs.orgacs.org Over 40 analogues were synthesized to map these relationships, resulting in compounds with IC50 values less than 0.1 nM at the NPY5 receptor. acs.orgacs.orgnih.gov

In another study focusing on inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT), substitution on the phenyl ring of N-phenyl-N'-[(1-phenylcyclopentyl)methyl]ureas generally led to a slight decrease in in vitro potency compared to the unsubstituted parent compound. nih.gov However, the introduction of polar groups like a carboxyl group significantly diminished activity, suggesting that polar interactions are not favorable for enzyme inhibition. nih.gov

The following table summarizes the effects of specific modifications on the biological activity of phenylurea derivatives:

| Target | Modification | Effect on Activity |

| Neuropeptide Y5 Receptor | Optimization of the phenylethyl segment, urea portion, and 4-phenoxyphenyl group | Increased potency (IC50 < 0.1 nM) acs.orgacs.org |

| Acyl-CoA:cholesterol acyltransferase (ACAT) | Substitution on the phenyl ring | Slight decrease in potency nih.gov |

| Acyl-CoA:cholesterol acyltransferase (ACAT) | Introduction of polar groups (e.g., carboxyl) | Significant decrease in potency nih.gov |

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. In the case of this compound derivatives, this is particularly evident in their interactions with chiral biological targets like receptors and enzymes.

For a series of trisubstituted phenylurea derivatives acting as neuropeptide Y5 (NPY5) receptor antagonists, the stereochemistry of the phenylethyl segment was a critical determinant of potency. acs.org Specifically, compounds with an (R) configuration at the R3 position were found to be more potent than their (S) configuration counterparts. acs.org Furthermore, the preference for the stereochemistry at the R2 position was dependent on the configuration at R3. For instance, when R3 was an (R)-methyl group, an (S)-hydroxyl group at R2 was preferred. acs.org Conversely, when R3 was an (S)-methyl group, an (R)-hydroxyl group at R2 was favored. acs.org

This demonstrates that the precise spatial orientation of substituents is crucial for optimal binding to the NPY5 receptor, highlighting the importance of stereochemistry in drug design.

The ability of a molecule to adopt a specific three-dimensional shape, or conformation, is essential for its interaction with a biological receptor. For this compound derivatives targeting the neuropeptide Y5 (NPY5) receptor, specific conformational features are required for high-affinity binding.

Studies on trisubstituted phenylurea analogues revealed that the molecule must adopt a particular conformation to fit into the binding pocket of the NPY5 receptor. acs.orgispub.com This was elucidated by synthesizing and testing a series of over 40 analogues where different parts of the lead molecule, 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea, were systematically altered. acs.orgacs.org The most potent compounds in this series, with IC50 values below 0.1 nM, presumably adopt the optimal conformation for binding. acs.orgnih.gov

While detailed 3D computer modeling of the NPY5 receptor was not sufficient to provide high-resolution insights at the time of the study, the extensive structure-activity relationship data provided a clear understanding of the conformational requirements for this class of antagonists. acs.org The antagonist properties of these compounds were confirmed in a cellular assay that measured the accumulation of cyclic AMP. acs.orgacs.orgnih.gov

Investigation of Specific Pharmacological Activities in Derivatives

The versatility of the this compound scaffold has allowed for the development of derivatives with a wide range of pharmacological activities. These include anti-inflammatory, antimicrobial, and anticancer properties, among others. ontosight.ai

Several phenylurea derivatives have demonstrated significant anti-inflammatory effects. ontosight.ai The mechanism of action for some of these compounds involves the inhibition of prostaglandin (B15479496) synthesis. biosynth.com For example, N-(4-chlorophenyl)-N′-(5-isopropyl-1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea, a pyrazolone-based compound, has shown anti-inflammatory effects in various animal models of inflammation. nih.gov

Furthermore, a number of pyridazinone-like scaffolds, which can be structurally related to phenylurea derivatives, have been investigated as novel ligands for formyl peptide receptors (FPRs). nih.gov Agonists and antagonists of these receptors are believed to be potential therapeutics for inflammatory diseases. nih.gov Screening of a library of such compounds identified several with anti-inflammatory activity, as demonstrated by their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. nih.gov

Analgesic Activities of Phenylurea Derivatives

The search for novel analgesic agents is a continuous effort in medicinal chemistry, driven by the limitations of current pain management therapies. researchgate.net Phenylurea derivatives have emerged as a class of compounds with potential analgesic properties. researchgate.netrjlbpcs.com Research in this area has explored how structural modifications to the phenylurea scaffold influence their antinociceptive activity.

A study focused on the synthesis of 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-thiourea and urea derivatives and evaluated their effects in mouse models of pain. The results indicated that some of these compounds exhibited promising anti-nociceptive activity in acetic acid-, formalin-, and glutamate-induced pain tests, suggesting their potential as analgesics. researchgate.net

Another area of investigation involves the synthesis of N-phenyl-N-(substituted)-phenoxy acetyl ureas. Some of these compounds were screened for peripheral analgesic activity using the acetic acid-induced writhing test and showed positive results. iglobaljournal.com Similarly, 2-(substituted phenoxy) acetamide (B32628) derivatives have been synthesized and evaluated for their analgesic, anti-inflammatory, and anticancer activities. nih.gov One particular compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, demonstrated notable activity across all three assays. nih.gov

Furthermore, bis-thiourea derivatives have been synthesized and shown to strongly inhibit visceral pain in mice induced by acetic acid. researchgate.net The analgesic activity of these compounds was significant, with some showing 100% activity at a dose of 30 mg/kg. researchgate.net The synthesis of 1,3-dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2-ones and related compounds has also been undertaken to explore their analgesic potential. acs.org

These studies collectively highlight the potential of phenylurea and its derivatives as a scaffold for the development of new analgesic drugs. The diverse structural modifications and the positive results in various pain models underscore the importance of further research in this area. researchgate.netiglobaljournal.comnih.govresearchgate.netacs.org

Enzyme Inhibition Studies (General Urea Derivatives)

Urea derivatives are a significant class of compounds in medicinal chemistry, known for their ability to inhibit various enzymes, which is a key mechanism in the treatment of numerous diseases. nih.govresearchgate.net The urea functionality can form multiple stable hydrogen bonds with protein targets, which is crucial for their biological activity. nih.gov

Urease Inhibition:

Urease is an enzyme that catalyzes the hydrolysis of urea, and its inhibition is a target for the treatment of infections caused by urease-producing bacteria. nih.gov Several studies have focused on urea derivatives as urease inhibitors. nih.govresearchgate.netresearchgate.netcore.ac.ukcore.ac.uk For instance, N1,N2-di- and tri-substituted urea derivatives have been synthesized and tested for their inhibitory activity against urease. nih.gov Derivatives containing nitro groups on both phenyl rings have shown low micromolar inhibition. nih.gov Another study on N1-toluoyl,N2-substituted urea derivatives found that compounds with a methoxy (B1213986) group on the phenyl ring exhibited strong urease inhibition. nih.gov Thiourea (B124793) derivatives have also been extensively studied, with some showing more potent urease inhibitory activity than their urea counterparts. nih.gov

Carbonic Anhydrase Inhibition:

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. scispace.com A series of phthalazine (B143731) substituted urea and thiourea derivatives were synthesized and evaluated for their inhibitory effects on human carbonic anhydrases I and II (hCAs I and II). The results demonstrated that all the synthesized compounds inhibited the activity of these isoenzymes. scispace.com

Other Enzyme Inhibition:

Urea derivatives have been investigated as inhibitors of other enzymes as well. For example, some have been evaluated as inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. nih.gov Additionally, phenyl urea derivatives have been designed and synthesized as potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme targeted in cancer immunotherapy. nih.gov Some of these derivatives showed potent IDO1 inhibition with IC50 values in the sub-micromolar range. nih.gov Furthermore, sulfonyl urea derivatives have been investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. mdpi.com

The broad range of enzymes that can be inhibited by urea derivatives highlights the versatility of this chemical scaffold in drug discovery. nih.govresearchgate.net The ability to modify the structure of urea allows for the fine-tuning of inhibitory activity and selectivity against specific enzyme targets.

Neuropeptide Y5 Receptor Antagonism

Neuropeptide Y (NPY) receptors, particularly the Y5 subtype, are implicated in various physiological processes, including energy balance, making them a target for the development of anti-obesity drugs. sci-hub.seacs.orgispub.com Phenylurea derivatives have been identified as potent antagonists of the NPY Y5 receptor. sci-hub.seacs.orgacs.orgnih.gov

A significant breakthrough in this area was the identification of 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea as a hit from screening for NPY Y5 receptor antagonists. sci-hub.seacs.orgacs.orgnih.govresearchgate.netresearchgate.net This lead compound was then optimized to improve its in vitro potency by modifying its stereochemistry and various structural segments. sci-hub.seacs.orgacs.orgnih.gov This optimization led to the development of over 40 analogues, with the most potent compounds exhibiting IC50 values of less than 0.1 nM at the NPY Y5 receptor. acs.orgacs.orgnih.govresearchgate.netresearchgate.net

To confirm their functional activity, selected analogues were tested in a cellular assay that measures the accumulation of cyclic AMP. sci-hub.seacs.orgacs.orgnih.gov All the tested urea analogues acted as antagonists in this assay. sci-hub.seacs.orgacs.orgnih.gov The structure-activity relationship (SAR) studies of these trisubstituted phenyl urea derivatives have provided valuable insights for the design of new NPY Y5 receptor antagonists. sci-hub.seacs.orgacs.orgnih.gov

Advanced Applications in Scientific and Industrial Research

Role in Advanced Materials Science

The urea (B33335) group is a fundamental building block in polymer chemistry, capable of forming strong hydrogen bonds and participating in various polymerization reactions. This has led to the use of phenylurea derivatives in the synthesis of specialized polymers, resins, and other advanced materials.

Polymer and Resin Synthesis Utilizing Urea Moieties

The urea moiety is instrumental in the formulation of various polymers and resins, particularly in curing processes. Phenylurea derivatives, including 1-Methyl-1-phenylurea, can function as accelerators in the curing of epoxy resins. google.com Epoxy resins are a crucial class of thermosetting polymers used in adhesives, coatings, and laminates, which require a curing agent to transform from a liquid to a solid, cross-linked state. google.comthreebond.co.jp

The curing process often involves reacting the epoxy resin with a polyamine curing agent. threebond.co.jp Phenylurea compounds can accelerate this reaction, allowing the cure to proceed efficiently at lower temperatures (e.g., between 0°C and 15°C), which is advantageous for many industrial applications. google.com The accelerator can be added to the resin or the polyamine curing agent before they are mixed. google.com

Recent research has focused on developing latent curing agents, which remain inactive until triggered by a stimulus like heat. For instance, a compound named phenylurea propyl imidazole (B134444) (PUPI) was synthesized and demonstrated to be an effective thermal latent curing agent for diglycidylether bisphenol A (DGEBA) epoxy resin. acs.orgresearchgate.net The presence of the phenylurea group is crucial for the compound's function, enabling it to act as an accelerator for other curing agents like dicyandiamide. acs.org This use of the urea scaffold highlights its importance in creating advanced, one-component epoxy systems with controlled curing behavior. acs.orgresearchgate.net Phenylurea-formaldehyde polymers have also been synthesized through polycondensation reactions, further demonstrating the versatility of the urea moiety in polymer science.

Development of Non-Isocyanate Polyurethanes (NIPUs)

Traditional polyurethanes are synthesized through the reaction of diisocyanates and polyols. However, due to the toxicity of isocyanate precursors, significant research has been directed towards developing non-isocyanate polyurethanes (NIPUs). mdpi.comacs.org The most common NIPU synthesis route involves the reaction of cyclic carbonates with amines. mdpi.com

An alternative, though less common, pathway known as transurethanization offers a role for urea derivatives. mdpi.commdpi.com This method can involve the reaction of urea or its derivatives with alcohols to produce carbamates, thus avoiding toxic intermediates like phosgene (B1210022). mdpi.com Specifically, research has shown that methyl N-phenyl carbamate (B1207046) can be synthesized from phenylurea and methanol (B129727). researchgate.net This carbamate can then undergo polycondensation with polyols to form polyurethanes, representing a non-isocyanate route. bohrium.com While this pathway is not the primary method for NIPU production, it demonstrates the potential utility of phenylurea compounds as precursors in creating safer and more sustainable polyurethane materials.

Investigation of Nonlinear Optical Properties of Related Compounds

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. This property is crucial for applications in optoelectronics, including high-speed information processing and optical data storage. researchgate.net Organic compounds, particularly those with donor-π-acceptor structures, are of great interest for NLO applications.

Urea itself is a benchmark NLO material, and its derivatives are extensively studied to find compounds with enhanced NLO properties. nih.govacs.org Phenylurea and its substituted derivatives have been the focus of numerous theoretical and experimental investigations. researchgate.netorientjchem.orgbohrium.com These studies often employ Density Functional Theory (DFT) to calculate the first-order hyperpolarizability (β), a key measure of a molecule's NLO activity. researchgate.netbohrium.comphyschemres.org The results are typically compared to urea to quantify the improvement. Research indicates that the introduction of phenyl and other substituent groups can significantly enhance NLO properties due to increased intramolecular charge transfer. acs.orgresearchgate.net

The table below presents a comparison of the calculated first-order hyperpolarizability (β) for phenylurea and related compounds relative to urea, based on data from various computational studies.

| Compound | First Hyperpolarizability (β) Value (a.u.) | Relative Enhancement vs. Urea (approx.) | Reference |

|---|---|---|---|

| Urea | ~18.53 - 39.1 | 1x (Reference) | researchgate.net |

| Phenylurea | ~236.13 - 245.69 | ~6x - 13x | researchgate.net |

| Phenylalanine | ~359.58 | ~9x - 19x | researchgate.net |

| Indole-7-carboxaldehyde | ~499.22 | ~13x - 27x | researchgate.net |

Note: The exact values can vary depending on the computational method (e.g., DFT functional, basis set) used in the study. The table provides a qualitative comparison.

Applications in Biological and Pharmaceutical Research beyond Direct Therapeutics

Beyond materials science, the phenylurea scaffold is a valuable tool in biological and pharmaceutical research. Its ability to form specific hydrogen bonds and participate in various non-covalent interactions makes it an excellent starting point for designing molecular probes to explore complex biological systems without being a therapeutic agent itself.

Use as Probes in Protein-Ligand Interaction Studies

Understanding how small molecules (ligands) bind to proteins is fundamental to drug discovery and molecular biology. Phenylurea derivatives are frequently used to create chemical probes that help elucidate these interactions. researchgate.netnih.gov The urea group can act as a versatile hydrogen bond donor and acceptor, mimicking peptide backbones and interacting with amino acid residues in a protein's binding site. researchgate.netontosight.ai

For example, researchers have developed phenyl-urea-based molecules to probe penicillin-binding protein 4 (PBP4), a bacterial enzyme implicated in antibiotic resistance. nih.gov By synthesizing and testing a series of analogs, they established a structure-activity relationship and identified compounds with enhanced binding to PBP4. nih.gov In another study, a novel 1-(9-ethyl-9H-carbazol-3-yl)-3-phenylurea compound was synthesized to investigate its binding properties with the protease enzymes pepsin and trypsin using spectroscopic and computational methods. researchgate.netresearchgate.net Such studies provide crucial data on the binding modes and conformational changes that occur when a ligand interacts with a protein. researchgate.netresearchgate.net Similarly, synthetic phenylurea derivatives have been used as probes to identify and characterize cytokinin-specific binding proteins in plants, demonstrating their utility across different biological kingdoms. keio.ac.jpnih.gov

Application in Cellular Signaling Pathway Investigations

Cellular signaling pathways are complex networks that control fundamental processes like cell growth, proliferation, and death. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Phenylurea derivatives serve as important research tools for investigating these pathways. researchgate.netnih.govnih.gov

The phenylurea structure is a common scaffold in the design of kinase inhibitors. ontosight.ai Kinases are key enzymes in signaling cascades, and molecules that can selectively bind to them allow researchers to probe their function. Phenylurea-based compounds have been specifically designed as probes for Akt (also known as Protein Kinase B), a crucial node in signaling pathways that regulate cell survival. rsc.org

Numerous studies have synthesized libraries of phenylurea derivatives to investigate their effects on specific cancer-related pathways. For instance, unsymmetrical N,Nʹ-diarylurea derivatives have been shown to inhibit the proliferation of non-small-cell lung cancer (NSCLC) cells by targeting the Akt/GSK-3β/c-Myc signaling pathway. researchgate.netnih.gov In a separate investigation, a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were created to study their effect on the PI3K/Akt pathway in chronic myeloid leukemia cells. nih.gov By observing how these specifically designed molecules perturb cellular functions, researchers can map the connections within signaling cascades and identify potential new targets for future therapeutic development. researchgate.netnih.govontosight.ai

Precursor in Pharmaceutical Synthesis

This compound serves as a foundational molecule in the synthesis of various pharmaceutical agents. It has been identified as a precursor for pharmaceutical preparations intended for the treatment of autoimmune diseases and nervous system disorders biosynth.com. The core structure of this compound is a key building block in the development of trisubstituted phenylurea derivatives that function as antagonists for the neuropeptide Y5 (NPY5) receptor, which is a target for anti-obesity therapeutics.